molecular formula C17H16N2OS2 B2432545 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895488-84-3

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No. B2432545
CAS RN: 895488-84-3
M. Wt: 328.45
InChI Key: JHDYWZUAFNDHPP-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is also known as DMXAA and has been studied extensively for its anti-tumor and anti-viral properties. In

Scientific Research Applications

Anticancer Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide derivatives have been explored for their potential in anticancer therapies. Studies like the one conducted by Duran and Demirayak (2012) synthesized thiazole acetamide derivatives and tested their anticancer activities against a variety of human tumor cell lines, including melanoma-type cell lines, showing significant anticancer activity (Duran & Demirayak, 2012). Similarly, Evren et al. (2019) synthesized and studied N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity, particularly against human lung adenocarcinoma cells (Evren et al., 2019).

Antimicrobial Activities

This compound has also been investigated for antimicrobial properties. Saravanan et al. (2010) synthesized novel thiazoles with significant antibacterial and antifungal activities (Saravanan et al., 2010). Liao et al. (2017) created 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives showing promising results against plant fungi and bacteria (Liao et al., 2017).

Analgesic Agents

Furthermore, the derivatives of this compound have been evaluated for their potential as analgesic agents. For instance, Saravanan et al. (2011) investigated novel thiazoles for analgesic activity using the tail immersion method in mice, indicating mild to good analgesic activities (Saravanan et al., 2011).

Optoelectronic Properties

In the field of materials science, thiazole-based compounds have been utilized for their optoelectronic properties. Camurlu and Guven (2015) synthesized thiazole-containing monomers and investigated their conducting polymers for optoelectronic applications (Camurlu & Guven, 2015).

pKa Determination

Duran and Canbaz (2013) focused on the pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, an essential factor in drug design and pharmacokinetics (Duran & Canbaz, 2013).

Local Anaesthetic Activities

Additionally, derivatives of this compound have been synthesized and evaluated for local anaesthetic activities, like the study by Badiger et al. (2012), which investigated various 2-aminothiazole and 2-aminothiadiazole derivatives (Badiger et al., 2012).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-11-8-9-12(2)16-15(11)19-17(22-16)18-14(20)10-21-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDYWZUAFNDHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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